(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Biological Activity
(Z)-3-isopropyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory effects, and enzymatic inhibition.
Structural Characteristics
The compound features a thiazolidinone core, which is known for its bioactive properties. The structural framework includes:
- Thiazolidinone Ring : Implicated in various pharmacological activities.
- Pyrido[1,2-a]pyrimidine moiety : Linked via a methylene bridge, contributing to its biological profile.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Thiazolidinones inhibit key enzymes involved in cancer progression.
- Cell Cycle Arrest : They induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Targeting : These compounds can act as molecular-targeting agents, disrupting specific pathways essential for tumor growth.
A study highlighted that thiazolidinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is notable, particularly through its action as a COX-II inhibitor. This activity is crucial in managing conditions like arthritis and cardiovascular diseases. Research indicates that derivatives of thiazolidinones can selectively inhibit COX-II with minimal side effects compared to traditional NSAIDs .
A comparative analysis of COX inhibitors showed that certain thiazolidinone derivatives exhibited IC50 values significantly lower than those of established drugs like Celecoxib, demonstrating their potential as safer alternatives for treating inflammation-related disorders .
Acetylcholinesterase Inhibition
The compound has also been studied for its acetylcholinesterase (AChE) inhibitory activity, which is vital in the treatment of Alzheimer's disease. Molecular docking studies revealed that the compound binds effectively to the AChE active site, showing promising results compared to standard inhibitors like Donepezil . The binding interactions include hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site.
Research Findings and Case Studies
Recent literature presents various studies focusing on the synthesis and biological evaluation of thiazolidinone derivatives:
Properties
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-12(2)24-19(26)15(28-20(24)27)11-14-17(22-8-4-5-9-22)21-16-13(3)7-6-10-23(16)18(14)25/h6-7,10-12H,4-5,8-9H2,1-3H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPEPDIECPOAZ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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